2-(2,4-Dimethylbenzyl)piperidine
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Overview
Description
2-(2,4-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 2,4-dimethylbenzyl group attached to the piperidine ring. Piperidine derivatives are known for their significant role in medicinal chemistry and are often used as building blocks in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylbenzyl)piperidine typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2,4-Dimethylbenzyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. By influencing these pathways, the compound can exert its biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
2,4-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the piperidine ring.
2-(2,4-Dimethylphenyl)piperidine: A compound similar to 2-(2,4-Dimethylbenzyl)piperidine but with a phenyl group instead of a benzyl group
Uniqueness: this compound is unique due to the presence of the 2,4-dimethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-6-7-13(12(2)9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3 |
InChI Key |
UXCWBTXDGBLDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CCCCN2)C |
Origin of Product |
United States |
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